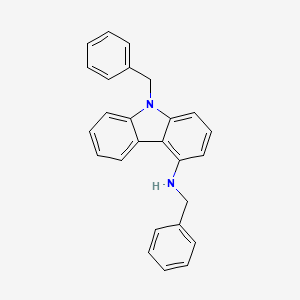

9-Benzyl-4-benzylamino-carbazole

Description

Historical Context and Evolution of Carbazole (B46965) Research

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. semanticscholar.orgorganic-chemistry.org Initially, research focused on its extraction and basic characterization. A significant milestone was the discovery of murrayanine, the first naturally occurring carbazole alkaloid, from the curry tree (Murraya koenigii) in 1965, which was identified as an antibiotic. guidechem.com This discovery spurred interest in the biological activities of carbazole alkaloids.

The 20th century saw the development of several classical synthetic methods for the carbazole core, including the Borsche–Drechsel cyclization, the Graebe–Ullmann reaction, and the Bucherer carbazole synthesis. organic-chemistry.org However, these early methods often required harsh conditions. The late 20th and early 21st centuries have witnessed a surge in the development of more efficient and "greener" synthetic methodologies, driven by the increasing demand for functionalized carbazoles in various applications. acs.orgresearchgate.net The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of carbazole derivatives, allowing for greater functional group tolerance and milder reaction conditions. wikipedia.orgnih.gov This has significantly expanded the scope of carbazole research, enabling the synthesis of complex and diverse molecular architectures. acs.orgresearchgate.net

Importance of Functionalized Carbazole Scaffolds in Modern Chemical Research

The carbazole scaffold is a privileged structure in modern chemical research due to its unique electronic and photophysical properties, as well as its biological significance. nih.govsmolecule.comnih.gov The rigid, planar, and electron-rich tricyclic system of carbazole makes it an excellent building block for a wide range of functional materials and bioactive molecules. smolecule.comnih.gov

In materials science, carbazole derivatives are extensively used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). wikipedia.org Their good hole-transporting properties and high triplet energies are particularly valuable in these applications. wikipedia.org Polyvinylcarbazole (PVK) is a well-known polymer used in the electrical and electronic industries. organic-chemistry.org

In medicinal chemistry, the carbazole framework is a key component in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.gov For instance, the anticancer agent ellipticine (B1684216) is a carbazole alkaloid. organic-chemistry.org The ability to easily introduce various functional groups at different positions on the carbazole ring allows for the fine-tuning of its biological and physical properties, making it a versatile scaffold for drug discovery and development. smolecule.com

Scope and Research Focus on 9-Benzyl-4-benzylamino-carbazole and its Analogues

While the broader family of carbazole derivatives has been extensively studied, specific research on this compound is limited in publicly available scientific literature. However, its structural features, possessing bulky benzyl (B1604629) groups on both the carbazole nitrogen and the amino group at the 4-position, suggest potential applications in areas where steric hindrance and specific molecular recognition are important.

The physicochemical properties of this compound have been reported, and are summarized in the table below.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 393553-46-3 unichemist.comqu.edu.qa |

| Molecular Formula | C₂₆H₂₂N₂ smolecule.comqu.edu.qa |

| Molar Mass | 362.47 g/mol unichemist.comresearchgate.net |

| Density | 1.11 g/cm³ smolecule.comqu.edu.qa |

| Flashpoint | 310.7 °C smolecule.comqu.edu.qa |

| Refractive Index | 1.639 smolecule.comqu.edu.qa |

This table presents basic physicochemical data for this compound.

Research on analogues of this compound provides insights into the potential areas of interest for this compound. For example, studies on 4-(4-(benzylamino)butoxy)-9H-carbazole and its fluorinated derivatives have highlighted their potential as antimicrobial and antifungal agents. guidechem.comwikipedia.orgyoutube.com These studies have shown that such compounds can effectively inhibit the growth of Gram-positive bacteria, and their activity can be modulated by the introduction of different functional groups. guidechem.comwikipedia.org

The synthesis of this compound would likely involve standard C-N bond-forming reactions. Plausible synthetic routes could include the Buchwald-Hartwig amination of a 4-halo-9-benzylcarbazole with benzylamine (B48309) or the reductive amination of a 4-amino-9-benzylcarbazole with benzaldehyde. researchgate.netwikipedia.org

Given the biological activity of its analogues and the versatile nature of the carbazole scaffold, future research on this compound could explore its potential in medicinal chemistry, particularly as an antimicrobial or anticancer agent, and in materials science, where its specific steric and electronic properties might be of interest.

Structure

3D Structure

Properties

Molecular Formula |

C26H22N2 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

N,9-dibenzylcarbazol-4-amine |

InChI |

InChI=1S/C26H22N2/c1-3-10-20(11-4-1)18-27-23-15-9-17-25-26(23)22-14-7-8-16-24(22)28(25)19-21-12-5-2-6-13-21/h1-17,27H,18-19H2 |

InChI Key |

IMBAGJROPLCJOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C4=CC=CC=C4N(C3=CC=C2)CC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Benzyl 4 Benzylamino Carbazole and Analogous Benzylamino Carbazole Systems

Established Synthetic Routes to the Carbazole (B46965) Core

The construction of the fundamental carbazole framework is the initial and crucial stage in the synthesis of 9-Benzyl-4-benzylamino-carbazole. Over the years, a variety of reliable methods have been developed, primarily centered around cyclization, cycloaddition, and metal-catalyzed reactions. researchgate.netrsc.orgnih.govrsc.org

Cyclization Reactions for Carbazole Ring Formation

Cyclization reactions represent a classic and widely employed strategy for assembling the carbazole ring system. nih.govrsc.org Traditional methods, though effective, often require harsh conditions. researchgate.net

Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of phenylhydrazone derivatives of cyclohexanones to form tetrahydrocarbazoles, which are subsequently aromatized to yield the carbazole core. nih.gov

Graebe-Ullmann Reaction: This reaction proceeds through the diazotization of N-phenyl-o-phenylenediamine, which then undergoes cyclization with the elimination of nitrogen gas to form the carbazole. nih.govijpsjournal.com

Bucherer Carbazole Synthesis: In this method, naphthols react with aryl hydrazines in the presence of sodium bisulfite to yield carbazoles. nih.gov

More contemporary cyclization strategies often utilize transition metal catalysts or photochemically induced processes to achieve higher efficiency and milder reaction conditions. For instance, the cyclization of nitrobiphenyls, catalyzed by molybdenum complexes, has been reported to produce various carbazole derivatives in good yields. nih.gov Additionally, intramolecular oxidative coupling reactions of N-aryl-2-methoxyanilines, catalyzed by palladium(II), provide an efficient route to the 1-methoxycarbazole framework. thieme-connect.com

Diels-Alder Reactions in Carbazole Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been adapted for the construction of the carbazole skeleton. rsc.orgmetu.edu.tr This [4+2] cycloaddition approach typically involves the reaction of an indole-based diene with a suitable dienophile. metu.edu.tr For example, 2-vinylindoles can react with various dienophiles in the presence of a Lewis acid to yield carbazole precursors. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and temperature, are optimized to maximize the yield of the desired carbazole cycloadducts. metu.edu.tr This methodology has been successfully used to synthesize a variety of functionalized carbazole derivatives. nih.govmetu.edu.tr

Transition Metal-Catalyzed Coupling Reactions in Carbazole Synthesis

Transition metal catalysis has revolutionized the synthesis of carbazoles, offering high efficiency, regioselectivity, and functional group tolerance. researchgate.netrsc.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds to construct the tricyclic system. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in reactions such as the Buchwald-Hartwig amination for the formation of the key C-N bond in the carbazole ring. ijpsjournal.com Tandem reactions combining Buchwald-Hartwig amination with direct arylation from anilines and dihaloarenes provide a one-pot synthesis of 9H-carbazoles. ijpsjournal.com

Copper-Catalyzed Reactions: Copper-catalyzed double N-arylation of primary amines with 2,2'-dibromobiphenyls is an effective method for synthesizing carbazole derivatives. ijpsjournal.com Copper-catalyzed intramolecular C-H amination has also been developed for carbazole synthesis. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the synthesis of carbazoles through various annulation strategies. researchgate.net

Gold-Catalyzed Reactions: Gold catalysts can induce a double benzannulation of N,N-bis(2-bromoallyl)amines to regioselectively produce functionalized carbazoles. rsc.org

These transition metal-catalyzed methods have significantly expanded the scope of accessible carbazole structures. nih.gov

Strategies for N-Alkylation and N-Arylation in Carbazole Synthesis, with emphasis on 9-Benzyl Substitution

Once the carbazole core is formed, the next step towards this compound is the introduction of the benzyl (B1604629) group at the nitrogen atom (N-9 position).

A common and straightforward method for N-alkylation is the reaction of the carbazole with an alkyl halide, such as benzyl bromide, in the presence of a base. researchgate.net To enhance reaction rates and yields, microwave irradiation has been successfully employed, allowing for a rapid and efficient synthesis of N-alkylcarbazoles in a "dry" media using potassium carbonate as a solid support. researchgate.nettandfonline.com Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can also facilitate the N-alkylation under solid-liquid conditions. tandfonline.com The choice of base and solvent system is crucial for optimizing the reaction. For instance, using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) is an effective combination for the N-alkylation of carbazole.

Introduction of Benzylamino and Related Amine Moieties at Specific Carbazole Positions (e.g., C-4)

The final key structural element in this compound is the benzylamino group at the C-4 position. The direct and regioselective introduction of an amino group at this position has historically been a synthetic challenge. nih.gov

Recent advancements have utilized palladium/norbornene (Pd/NBE) chemistry to achieve the C-4 amination of carbazoles. nih.gov This methodology involves a one-step synthesis through a cascade of C-H amination and arylation reactions. nih.govresearchgate.net The reaction of a 2-iodo-N-phenylaniline derivative with an aminating agent in the presence of a palladium catalyst can lead to the formation of C-4 aminated carbazoles. researchgate.net This approach has demonstrated a broad substrate scope, allowing for the synthesis of various C-4 amino carbazole derivatives. nih.govresearchgate.net

Advanced Methodologies and Green Chemistry Principles in Carbazole Synthesis

The field of carbazole synthesis is continuously evolving, with a growing emphasis on developing more sustainable and efficient methods in line with the principles of green chemistry. rsc.orgrsc.org Green chemistry aims to minimize the environmental impact of chemical processes by using renewable resources, reducing waste, and designing safer chemicals and processes. youtube.com

Advanced methodologies that align with these principles include:

Catalyst-Free Reactions: Some modern synthetic routes aim to eliminate the need for metal catalysts, which can be expensive and toxic. rsc.org

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel, known as a one-pot reaction, reduces the need for purification of intermediates, saving time, solvents, and energy. rsc.orgijpsjournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, often with reduced solvent usage. nih.govijpsjournal.comresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green alternative for promoting reactions, often avoiding the need for chemical oxidants or reductants. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. semanticscholar.org

These advanced methodologies are not only more environmentally friendly but also often lead to more efficient and cost-effective syntheses of complex molecules like this compound. nih.govrsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 9 Benzyl 4 Benzylamino Carbazole Analogues

Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of substituents on the carbazole (B46965) ring and the nature of these substituents are critical determinants of biological activity. While direct comparative studies on positional isomers of 9-benzyl-4-benzylamino-carbazole are not extensively documented in publicly available research, valuable insights can be drawn from closely related carbazole derivatives.

The position of the aminoalkyl substituent on the carbazole ring is known to significantly influence the biological effects of these compounds. For instance, in related carbazole series, the point of attachment of a substituent can alter the molecule's interaction with biological targets. Although specific data for the 1-, 2-, or 3-benzylamino isomers of 9-benzylcarbazole (B96559) is scarce, the 4-position is a synthetically accessible and frequently explored site for functionalization.

Research on analogous compounds, such as 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, underscores the importance of the 4-substituted carbazole moiety for antimicrobial activity. In a study on these derivatives, fluorination at various positions of the carbazole ring was shown to modulate their efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.comnih.gov This suggests that the electronic properties of the carbazole core, influenced by substituents, play a direct role in their mechanism of action.

Furthermore, studies on other 9-benzyl-carbazole derivatives have highlighted the impact of substituents on the benzyl (B1604629) group. In a series of 9-benzyl-1,2,3-triazole-carbazole derivatives designed as acetylcholinesterase inhibitors, the nature and position of substituents on the benzyl ring were found to be crucial for their inhibitory activity. The research indicated that small halogen atoms or electron-donating groups at the ortho or meta positions of the benzyl group could be tolerated or even enhance the biological activity. This principle could be extrapolated to the this compound scaffold, suggesting that modifications to either the N9-benzyl group or the 4-benzylamino group could fine-tune the biological profile.

The following table summarizes the effects of substituents on the biological activity of related carbazole derivatives, offering potential insights for the this compound system.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Fluorine at various positions on the carbazole ring | Modulated antimicrobial activity against S. aureus | mdpi.comnih.gov |

| 9-Benzyl-1,2,3-triazole-carbazole derivatives | Small halogens or electron-donating groups on the benzyl ring | Tolerated or improved acetylcholinesterase inhibition |

These findings collectively suggest that both the position of the amino-containing substituent on the carbazole core and the electronic nature of substituents on the peripheral benzyl groups are key factors in determining the biological activity of this class of compounds.

Influence of Alkyl Chain Lengths and Amine Substitutions on Biological and Photophysical Properties

The nature of the linkage between the carbazole core and the terminal amine, as well as substitutions on the amine itself, significantly impacts both the biological activity and the photophysical properties of these molecules.

From a photophysical perspective, the electronic communication between the electron-donating carbazole core and the amino group can give rise to interesting fluorescent properties. Studies on various carbazole derivatives have shown that they can be highly fluorescent. semanticscholar.orgresearchgate.net The photophysical properties are sensitive to the substitution pattern. For example, research on 9-benzyl-9H-carbazole derivatives lacking the 4-amino group revealed their potential as fluorescent chemosensors for metal cations. semanticscholar.org The introduction of a 4-benzylamino group would be expected to significantly alter the electronic structure, potentially leading to intramolecular charge transfer (ICT) characteristics, which often result in environmentally sensitive fluorescence.

The table below summarizes the influence of structural modifications on the properties of related carbazole derivatives.

| Compound Series | Structural Modification | Impact on Properties | Reference |

| 4-[4-(benzylamino)butoxy]-9H-carbazole | Butoxy linker between carbazole and benzylamine (B48309) | Potent antimicrobial activity | mdpi.comnih.gov |

| 9-Benzyl-9H-carbazole-2-carboxylate | Functionalization of the carbazole core | Fluorescent chemosensor for metal ions | semanticscholar.org |

| Various N-substituted carbazoles | Introduction of different substituents on the nitrogen | Wide range of biological activities including antimicrobial and anticancer | mdpi.comnih.govnih.govijrpc.com |

Conformational Dynamics and Their Role in Molecular Interactions

The introduction of a benzylamino group at the 4-position would introduce additional conformational freedom. The dihedral angles around the C4-N and N-CH2(benzyl) bonds would allow the second benzyl group to adopt various orientations relative to the carbazole plane. This flexibility could be crucial for the molecule to adapt its shape to fit into a binding pocket of a protein or to intercalate with DNA.

Computational modeling techniques, such as molecular dynamics simulations, could provide deeper insights into the accessible conformations and the energetic barriers between them. Such studies on related systems, like 4-aminopyridine (B3432731) semicarbazones, have been used to understand their binding modes with enzymes. mdpi.com It is plausible that for this compound, specific conformations are preferred for biological activity, and these could be stabilized through interactions with the target biomolecule.

The conformational preferences of substituted cyclic systems are well-known to influence their biological activity. For example, in substituted cyclohexanes, the equatorial or axial orientation of a substituent can drastically alter its properties. youtube.com Similarly, for the carbazole scaffold, the spatial arrangement of the bulky benzyl and benzylamino groups will be a key determinant of its molecular recognition properties.

| Compound/System | Conformational Feature | Implication | Reference |

| 9-Benzyl-9H-carbazole | Perpendicular orientation of benzyl group to carbazole plane | Minimizes steric hindrance | Not directly sourced |

| Substituted cyclohexanes | Axial vs. equatorial substituent orientation | Drastically alters molecular properties and stability | youtube.com |

| 4-Aminopyridine semicarbazones | Binding modes predicted by docking and molecular dynamics | Correlated with experimental biological activity | mdpi.com |

Understanding the conformational landscape of this compound and its analogues is therefore essential for a complete picture of their structure-activity relationships.

Rational Design Principles for Modulating Compound Efficacy

The rational design of more potent and selective analogues of this compound relies on the systematic application of the SAR and SPR principles discussed in the preceding sections. The goal of rational design is to make targeted modifications to the molecular structure to enhance desired properties while minimizing unwanted effects. nih.gov

Based on the available data for related compounds, several design strategies can be proposed for the this compound scaffold:

Scaffold Hopping and Positional Scanning: While the 4-amino substituted carbazole is a known pharmacophore, exploring other isomers (e.g., 2-amino or 3-amino) could lead to compounds with different biological target specificities. The synthetic accessibility of these isomers would be a key consideration.

Substituent-Based Modification: As suggested by studies on related benzyl-substituted heterocycles, the introduction of small, electronically diverse substituents on the N9-benzyl and 4-benzylamino rings is a viable strategy for optimizing activity. For instance, electron-donating or electron-withdrawing groups could be systematically varied to probe their effect on binding affinity or cellular uptake. The use of quantitative structure-activity relationship (QSAR) models, as applied to other heterocyclic systems, could aid in predicting the activity of newly designed analogues. youtube.com

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned through structural modifications. For example, introducing polar groups or ionizable centers can enhance aqueous solubility, which is often a challenge for planar aromatic systems. The use of linkers with varying lengths and flexibilities between the carbazole and the terminal amine, as seen in the butoxy-linked analogues, can also be explored to optimize the pharmacokinetic profile. mdpi.comnih.gov

The following table outlines some rational design principles and their potential application to the this compound scaffold.

| Design Principle | Proposed Modification | Potential Outcome | Inferred From |

| Targeting Specific Interactions | Introduction of hydrogen bond donors/acceptors on benzyl rings | Enhanced binding affinity to biological targets | General medicinal chemistry principles |

| Improving Pharmacokinetics | Introduction of polar groups or modification of alkyl linkers | Increased solubility and improved metabolic stability | mdpi.comnih.govnih.gov |

| Exploring New Binding Modes | Synthesis of positional isomers (e.g., 2- or 3-benzylamino) | Altered target specificity and biological activity profile | General SAR principles |

| Fine-tuning Electronic Properties | Systematic variation of substituents on the aromatic rings | Optimization of photophysical properties or biological potency | semanticscholar.org |

Computational Chemistry and Theoretical Characterization of 9 Benzyl 4 Benzylamino Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently applied to carbazole (B46965) derivatives to understand their optoelectronic properties.

HOMO-LUMO Energy Levels and Charge Distribution: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For instance, in a study on BODIPY-carbazole donor-acceptor systems, DFT calculations were used to determine the HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA). nih.gov These parameters are vital for predicting the charge transport properties of these materials. nih.gov Similarly, DFT has been employed to study N-substituted carbazoles, where the effect of different substituents on the electronic structure was analyzed. rsc.org In another example, theoretical calculations on a novel intramolecular donor-acceptor compound with an N-ethylcarbazole donor and two benzimidazole (B57391) acceptors were performed using DFT and time-dependent DFT (TDDFT). nih.gov The calculated absorption and emission wavelengths showed good agreement with experimental results. nih.gov

A hypothetical data table for a generic carbazole derivative based on typical DFT calculation outputs is presented below.

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap | 3.6 |

| Ionization Potential | 6.1 |

| Electron Affinity | 1.9 |

| This table is illustrative and does not represent data for 9-Benzyl-4-benzylamino-carbazole. |

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for studying the conformational flexibility and intermolecular interactions of carbazole derivatives.

MD simulations have been used to study the binding of 1-substituted carbazolyl-3,4-dihydro-β-carbolines to DNA, revealing insights into their binding modes and the energetic contributions of various interactions. nih.gov In another study, MD simulations were part of a computational investigation into a carbazole-pyranocoumarin conjugate as an inhibitor of the α-glucosidase enzyme, helping to understand its inhibitory efficiency at a molecular level. espublisher.com Furthermore, research on the excited-state dynamics of carbazole in thin films has utilized kinetic analysis that can be complemented by MD simulations to understand processes like singlet-singlet annihilation and heat transfer. mdpi.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the interaction between a ligand and its protein target.

Several studies have utilized molecular docking for carbazole derivatives. For example, docking studies were performed on novel carbazole-tethered pyrrole (B145914) derivatives to evaluate them as potential inhibitors of Mycobacterium tuberculosis. thepharmajournal.com In another research, coumarin-carbazole based functionalized pyrazolines were synthesized, and molecular docking was used to predict their binding affinity with cyclin-dependent kinase 2 (CDK2). nih.gov The docking analysis for some of these compounds showed a high binding affinity, which was comparable to known inhibitors. nih.gov Additionally, molecular docking has been applied to indole (B1671886) and carbazole derivatives to investigate their potential pharmacological activity by studying their binding to receptors like MDM2 and the peripheral benzodiazepine (B76468) receptor (PBR). researchgate.net

A hypothetical docking results table for a carbazole derivative against a protein target is shown below.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbazole Derivative A | Kinase B | -9.5 | Lys78, Glu91, Leu145 |

| Carbazole Derivative B | Kinase B | -8.7 | Lys78, Asp156 |

| This table is illustrative and does not represent data for this compound. |

Prediction of Reactivity and Mechanistic Pathways through Quantum Chemical Methods

Quantum chemical methods, including DFT, are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. These methods can provide detailed information about transition states and reaction energy barriers.

For example, quantum-chemical calculations have been used to complement experimental studies on carbazole dyes, showing the influence of substituents on their electrochemical and optical properties. nih.gov The mechanisms of C-H functionalization of carbazoles have also been investigated using computational methods. nih.govacs.org DFT calculations, for instance, were used to suggest a six-membered palladacycle intermediate in the Pd-catalyzed C-H alkylation and acylation of carbazoles. nih.gov In another study, the formation mechanisms of carbazoles from 2-nitrobiphenyl (B167123) derivatives were analyzed computationally. researchgate.net

In Silico Assessment of Chemical Space and Scaffold Diversity

The concept of chemical space refers to the vast number of possible molecules. In silico methods are used to explore this space to identify novel molecular scaffolds with desired properties. This is particularly relevant in drug discovery and materials science.

The generation of novel ligands by designing and synthesizing libraries of compounds allows for the exploration of new chemical space. nih.gov The use of ultra-large chemical libraries, which can contain billions of virtual compounds, has become a key strategy in modern drug discovery. researchgate.netnih.gov While no specific studies on the chemical space of "this compound" exist, the carbazole scaffold itself is a "privileged structure" in medicinal chemistry and materials science due to its versatile biological activities and electronic properties. nih.govchim.itacs.org The synthesis of diverse libraries of carbazole derivatives is an active area of research to explore new regions of chemical space. nih.govnih.govnih.gov

Advanced Materials Science Applications of Carbazole Derivatives with Benzyl and Benzylamino Moieties

Organic Light-Emitting Diode (OLED) Development and Efficiency Enhancements

Carbazole (B46965) derivatives are a cornerstone in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net They are frequently employed as host materials for phosphorescent emitters due to their high triplet energy levels, which facilitate efficient energy transfer to the guest phosphorescent dopants. researchgate.net The rigid structure and good hole-transporting ability of the carbazole moiety contribute to balanced charge injection and transport within the emissive layer, a key factor for achieving high quantum efficiencies. researchgate.netresearchgate.net Furthermore, the chemical versatility of carbazole allows for the synthesis of bipolar molecules, incorporating both electron-donating and electron-accepting units, which can lead to improved charge balance and reduced efficiency roll-off at high brightness. researchgate.netbsu.by

Organic Field-Effect Transistor (OFET) Performance Optimization

In the realm of Organic Field-Effect Transistors (OFETs), carbazole-based compounds are explored as active semiconductor materials. researchgate.net The planar structure of the carbazole unit can facilitate intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The performance of OFETs is highly dependent on the molecular ordering and morphology of the active layer. By modifying the substituents on the carbazole core, researchers can influence the packing of the molecules and thereby optimize the charge carrier mobility.

Organic Photovoltaic and Solar Cell Applications

Carbazole-based polymers and small molecules have emerged as promising donor materials in organic photovoltaic (OPV) devices. researchgate.nete3s-conferences.orgrsc.org Their strong electron-donating nature and broad absorption spectra are advantageous for efficient light harvesting. e3s-conferences.org In bulk heterojunction solar cells, carbazole derivatives are blended with electron-accepting materials, such as fullerenes or non-fullerene acceptors, to create the active layer where charge separation occurs. e3s-conferences.orgresearchgate.net The design of donor-acceptor copolymers incorporating carbazole units has been a successful strategy to lower the bandgap and enhance the power conversion efficiency of organic solar cells. rsc.org

Electrochromic Device Integration

The electrochemical properties of carbazole derivatives make them suitable for integration into electrochromic devices, which can change their color upon the application of an electrical potential. researchgate.netmdpi.com Polymers based on carbazole can be electrochemically oxidized and reduced, leading to reversible changes in their absorption spectra. mdpi.com These materials can exhibit high contrast, fast switching speeds, and good stability, making them attractive for applications such as smart windows and displays. mdpi.commdpi.com Copolymers of carbazole with other electroactive monomers, like 3,4-ethylenedioxythiophene (B145204) (EDOT), have been synthesized to fine-tune the electrochromic performance, including the color palette and switching characteristics.

Future Research Perspectives and Interdisciplinary Opportunities

Emerging Synthetic Methodologies and Sustainable Chemistry for Carbazole (B46965) Derivatization

The synthesis of functionalized carbazoles is a dynamic area of research, moving towards more efficient and environmentally benign processes. Traditional methods like the Graebe-Ullmann reaction are being supplemented or replaced by modern catalytic systems that offer higher yields and greater functional group tolerance under milder conditions. comu.edu.trnih.gov

Future synthetic strategies applicable to derivatives like 9-Benzyl-4-benzylamino-carbazole will likely focus on:

Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions are cornerstones of modern C-N and C-C bond formation, essential for constructing the carbazole core and introducing substituents. scholarena.comcarloneresearch.eu Tandem reactions, where multiple bonds are formed in a single pot, such as an intermolecular amination followed by an intramolecular direct arylation, represent a highly efficient route. acs.org The use of magnetically recoverable palladium nanocatalysts supported on green biochar under microwave irradiation exemplifies a sustainable approach, reducing reaction times and solvent use. acs.org

C-H Activation: Direct functionalization of C-H bonds is an atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.govscholarena.com Palladium-catalyzed intramolecular C-H amination of N-substituted 2-amidobiaryls is a powerful method for carbazole synthesis. acs.org

Photocatalysis: Visible-light-mediated synthesis is a rapidly emerging green chemistry tool. cityu.edu.hk Merged photoredox and palladium catalysis, for instance, can drive the intramolecular C-H amination of N-substituted 2-amidobiaryls to form carbazoles. acs.org Carbazole-based molecules themselves can even act as photocatalysts for other organic transformations. rsc.org

Sustainable and Novel Conditions: Green synthetic methods are increasingly important. This includes the use of Lewis acid catalysts in bio-based solvents like glycerol, nih.gov and mechanochemistry, such as high-temperature ball-milling for solid-state C-N cross-coupling, which drastically reduces the need for organic solvents. acs.org The use of sulfilimines as safe, reactive nitrene precursors under visible light offers a milder alternative to potentially hazardous azide-based routes. ulakbim.gov.tr

Table 1: Modern Synthetic Approaches for Carbazole Derivatives

| Methodology | Catalyst/Reagent Example | Key Advantages | Reference |

| Palladium-Catalyzed C-H Amination | Pd(OAc)₂ / O₂ | High efficiency, direct C-H functionalization | acs.org |

| Iridium-Catalyzed Cyclization | Iridium catalyst / Copper co-catalyst | Use of air as terminal oxidant | acs.org |

| Lewis Acid-Mediated Annulation | Sc(OTf)₃ in glycerol | Green solvent, one-pot reaction | nih.gov |

| Visible-Light Photocatalysis | Cu-based sensitizer (B1316253) / Rhodium catalyst | Mild conditions, use of visible light | cityu.edu.hkulakbim.gov.tr |

| Mechanochemistry | Pd catalyst / Ball-milling | Reduced solvent usage, suitable for poorly soluble reactants | acs.org |

Exploration of Novel Biological Targets and Therapeutic Modalities at the Molecular Level

The carbazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. rsc.orgnih.gov While this compound has not been specifically evaluated, its structural class suggests significant therapeutic potential that warrants future investigation.

Anticancer Activity: Carbazole derivatives are known to target various pathways in cancer cells. nih.gov A key area of exploration is the inhibition of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which is crucial for the growth and survival of many human tumors. rsc.org Other identified molecular targets include protein kinases (PKs), topoisomerases I and II, and telomerase. comu.edu.tracs.orgnih.gov Some derivatives induce apoptosis by modulating key proteins like p53 and Bcl-2 or trigger cell cycle arrest. nih.govrsc.org The benzylamino group in the target compound could play a crucial role in binding to these protein targets.

Antimicrobial Mechanisms: With the rise of drug-resistant pathogens, new antimicrobial agents are urgently needed. rsc.org Studies on compounds structurally related to this compound, such as 4-(4-(benzylamino)butoxy)-9H-carbazole, show they can inhibit the growth of Gram-positive bacteria by increasing the permeability of the cellular membrane. bilalkaafarani.com Other carbazole derivatives are suggested to act by inhibiting essential enzymes like dihydrofolate reductase (DHFR). rsc.orgrsc.org

Neuroprotective Strategies: In the context of neurodegenerative conditions like Alzheimer's disease, carbazoles are explored as multifunctional agents. scholarena.comcityu.edu.hk Potential molecular targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. acs.org Furthermore, carbazoles have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides and chelate metal ions, both of which are implicated in Alzheimer's pathology. scholarena.comcarloneresearch.eu

Enzyme Inhibition: Beyond the targets mentioned above, carbazoles have been identified as inhibitors of other key enzymes. For example, certain derivatives are competitive inhibitors of tyrosinase, binding to the binuclear copper center in the enzyme's active site, suggesting applications in treating hyperpigmentation. nih.gov

Table 2: Potential Molecular Targets for Carbazole-Based Therapeutics

| Therapeutic Area | Potential Molecular Target(s) | Mechanism of Action | Reference(s) |

| Cancer | STAT3, Protein Kinases, Topoisomerase I/II | Inhibition of signaling pathways, DNA replication/repair | acs.orgnih.govrsc.org |

| Infectious Disease | Dihydrofolate Reductase (DHFR), Cell Membrane | Inhibition of essential metabolic enzymes, disruption of membrane integrity | bilalkaafarani.comrsc.org |

| Alzheimer's Disease | Acetylcholinesterase (AChE), β-Amyloid (Aβ) | Inhibition of enzyme activity, prevention of peptide aggregation | scholarena.comcarloneresearch.euacs.org |

| Hyperpigmentation | Tyrosinase | Competitive inhibition of enzyme active site | nih.gov |

Integration of Computational and Experimental Approaches for Material Design and Mechanistic Elucidation

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of functional materials and chemical reactions. For carbazole derivatives, this integrated approach is proving indispensable.

Predicting Material Properties: Density Functional Theory (DFT) and other computational methods are used to predict the electronic and optical properties of new carbazole derivatives before their synthesis. nih.govrsc.org This allows for the in silico design of materials with desired characteristics, such as specific HOMO/LUMO energy levels for hole-transporting materials in perovskite solar cells or tailored absorption spectra for nonlinear optical (NLO) applications. carloneresearch.euacs.org These theoretical calculations can refine and even correct experimental data. rsc.org

Elucidating Reaction Mechanisms: Computational analysis helps to understand the intricate pathways of chemical reactions. For example, DFT has been used to investigate the energetics and stereoselectivity of gold-catalyzed reactions that form carbazoles. acs.org Similarly, the mechanism of carbazole dimerization has been elucidated by using mass spectrometry to capture fleeting radical cation intermediates, confirming a mechanism that involves the reaction of a radical cation with a neutral molecule. scholarena.com

Structure-Based Drug Design: In medicinal chemistry, molecular docking is a key computational tool for predicting how a ligand, such as a carbazole derivative, might bind to a biological target like an enzyme or receptor. rsc.orgrsc.org This is often combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to assess the drug-likeness of designed compounds, guiding the synthesis of molecules with a higher probability of success in experimental assays. rsc.org

The future of designing molecules like this compound for specific functions will heavily rely on this iterative cycle of computational prediction, chemical synthesis, and experimental validation.

Development of Advanced Functional Materials with Tunable Properties

The carbazole unit is a premier building block in materials science due to its exceptional properties: good hole transport, high thermal stability, and a rigid, planar π-conjugated system whose electronic structure can be easily modified. carloneresearch.eursc.org This "tunability" allows for the creation of advanced materials for a range of applications.

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are workhorses in OLEDs. They are used as host materials for phosphorescent emitters and as fluorescent emitters themselves, particularly for deep-blue light. comu.edu.tracs.org By attaching different electron-donating or electron-withdrawing groups at various positions on the carbazole ring, properties like the emission color, quantum efficiency, and charge carrier mobility can be precisely tuned. carloneresearch.eunih.gov Fused-ring carbazoles, such as indolocarbazole, are being developed for next-generation thermally activated delayed fluorescence (TADF) and multiresonance (MR) emitters, leading to outstanding OLED efficiencies. nih.gov

Sensors and Detectors: The inherent fluorescence of the carbazole core makes it ideal for chemosensors. Porous organic polymers incorporating N-benzyl carbazole units have been synthesized to create fluorescent sensors for detecting pesticides in water. rsc.org The emission color of these polymers can be tuned by introducing substituents on the carbazole ring. rsc.org Furthermore, polycarbazole has been used as an organic semiconductor in electrochemical sensors for glucose. nih.gov

Tunable Metal-Organic Frameworks (MOFs): Robust MOFs built with carbazole-based ligands have been designed to exhibit tunable white-light emission. rsc.org By adjusting the ratio of different rare-earth metals within the framework, these materials can function as ratiometric luminescent sensors for temperature and specific solvent molecules like DMF. rsc.org

The presence of benzyl (B1604629) groups on both the nitrogen and the amino group of this compound provides synthetic handles and modulates solubility and morphology, making it a promising candidate for incorporation into these advanced material systems.

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, relies on non-covalent interactions to create complex, functional assemblies. The carbazole scaffold, with its rigid structure, π-rich surface, and hydrogen-bonding capabilities (at the N-H position, though benzylated in the title compound), is an excellent platform for designing molecules for molecular recognition and self-assembly. scholarena.com

Host-Guest Chemistry: Carbazole units can be incorporated into larger macrocyclic structures. For instance, fully conjugated macrocycles made of N-aryl-carbazole units have been synthesized and shown to form stable 1:1 host-guest complexes with fullerenes like C₆₀ and C₇₀, driven by π-π interactions. rsc.org

Self-Assembly: Simple carbazole derivatives can be designed to self-assemble into well-defined nanostructures. Carbazole-based bolaamphiphiles can form complex liquid crystal phases and organogels. nih.gov Other derivatives have been shown to form 1D fibers in gels, with the morphology being dependent on the length of attached alkyl chains. acs.org This ability to form ordered structures is critical for creating functional materials. For example, carbazole derivatives with phosphonic acid anchoring groups can form self-assembled monolayers (SAMs) on conductive oxides, creating highly efficient hole-transport layers for solar cells. nih.govcityu.edu.hkrsc.org

Chemosensors for Molecular Recognition: The photophysical properties of carbazoles make them ideal for fluorescent chemosensors. By attaching a receptor unit to the carbazole fluorophore, sensors can be designed to selectively recognize specific analytes. Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off") occurs. Carbazole-based Schiff bases and amide derivatives have been developed for the highly selective and sensitive detection of metal ions such as Al³⁺, Cu²⁺, Co²⁺, and Ni²⁺. comu.edu.trrsc.orgnih.gov The mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or intramolecular charge transfer (ICT) upon ion binding. comu.edu.trnih.gov

The structure of this compound, with its multiple aromatic rings and potential hydrogen bond accepting sites, suggests it could be a valuable component in creating new supramolecular systems for recognition, sensing, or advanced materials.

Q & A

Basic: What are the synthetic methodologies for preparing 9-Benzyl-4-benzylamino-carbazole?

Answer:

The synthesis typically involves alkylation or substitution reactions on the carbazole core. For example, alkylation of carbazole derivatives using benzyl halides in the presence of a base (e.g., KOH) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) is a common approach. A modified procedure reported for similar compounds (e.g., 9-(4-bromobutyl)-9H-carbazole) involves refluxing carbazole with dibromobutane in toluene at 45°C, followed by purification via recrystallization from ethanol . Key challenges include controlling regioselectivity and minimizing byproducts, which require careful optimization of reaction time, temperature, and stoichiometry.

Basic: How is the molecular structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and torsion angles . For instance, studies on analogous carbazole derivatives (e.g., 9-Benzyl-9H-carbazole) reveal planar carbazole cores with benzyl substituents adopting specific dihedral angles relative to the aromatic system. Typical bond parameters include C–N distances of ~1.36–1.42 Å and C–C bond angles of ~117–123°, consistent with sp² hybridization .

Advanced: How do substituents on the carbazole core influence its electronic properties?

Answer:

Substituents like benzylamino groups alter electron density distribution, impacting optoelectronic behavior. Bromine or methoxy substituents (e.g., in 9-(4-bromophenyl)-9H-carbazole) enhance electron-withdrawing effects, red-shifting absorption spectra and modifying HOMO-LUMO gaps. Computational studies (DFT) paired with experimental data (UV-Vis, cyclic voltammetry) are critical for correlating structural features with properties such as charge transport efficiency . For example, bulky substituents may sterically hinder π-π stacking, reducing crystallinity but improving solubility for solution-processed devices.

Advanced: How can researchers resolve contradictions in crystallographic data for carbazole derivatives?

Answer:

Contradictions often arise from differences in refinement protocols or data quality. A robust approach includes:

Cross-validating data with multiple software (e.g., SHELX vs. OLEX2) .

Analyzing residual electron density maps to identify disorder or solvent effects.

Comparing derived parameters (e.g., torsion angles) with structurally similar compounds in the Cambridge Structural Database (CSD).

Employing high-resolution data (≤ 0.8 Å) to minimize model bias . Discrepancies in bond lengths >0.02 Å or angles >2° warrant re-examination of data collection conditions (e.g., temperature, radiation source).

Methodological: What advanced techniques are recommended for purity analysis of this compound?

Answer:

HPLC-MS : To detect trace impurities (<0.1%) and confirm molecular weight.

DSC/TGA : Assess thermal stability and melting point consistency.

Multinuclear NMR (¹H/¹³C/¹⁵N) : Resolve overlapping signals and verify functional group integrity. For example, benzyl protons typically appear as multiplets at δ 4.5–5.5 ppm in ¹H NMR .

Elemental Analysis : Validate stoichiometry (e.g., C% ± 0.3% deviation from theoretical values) .

Application-Oriented: What are the potential applications of this compound in materials science?

Answer:

The compound’s extended π-conjugation and tunable electronic properties make it suitable for:

Organic Light-Emitting Diodes (OLEDs) : As a host material in emissive layers due to high triplet energy levels .

Photovoltaics : As a donor material in bulk heterojunction cells, leveraging its absorption in the 300–400 nm range.

Nonlinear Optics (NLO) : Benzylamino groups enhance polarizability, enabling second-harmonic generation (SHG) applications . Comparative studies with fluorinated analogs (e.g., 9-(4-fluorobenzyl)-carbazole) show substituent-dependent NLO coefficients .

Data Analysis: How should researchers address discrepancies in reported spectroscopic data?

Answer:

Standardize Conditions : Ensure consistent solvent, concentration, and temperature for NMR/UV-Vis.

Cross-Reference Databases : Use SDBS or NIST Chemistry WebBook to compare IR/MS fingerprints .

Quantum Chemical Calculations : Simulate spectra (e.g., TD-DFT for UV-Vis) to identify outliers .

Meta-Analysis : Statistically evaluate literature data (e.g., mean ± SD for absorption maxima) to identify systematic errors .

Advanced: What computational methods complement experimental studies on this compound?

Answer:

DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compute frontier molecular orbitals to predict reactivity .

Molecular Dynamics (MD) : Simulate packing behavior in crystalline or thin-film states .

Docking Studies : For biological applications, model interactions with target proteins (e.g., kinases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.